2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methyl-N-phenylacetamide

Description

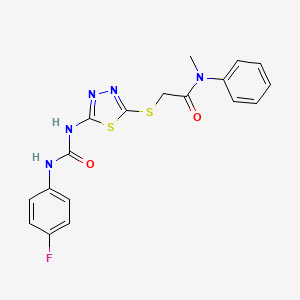

2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methyl-N-phenylacetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a urea group linked to a 4-fluorophenyl ring and a thioether bridge connecting to an N-methyl-N-phenylacetamide moiety . This structure combines pharmacophoric elements known for diverse bioactivities, including antiproliferative, anticonvulsant, and pesticidal properties. The 4-fluorophenyl group enhances metabolic stability and binding affinity, while the thiadiazole core contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN5O2S2/c1-24(14-5-3-2-4-6-14)15(25)11-27-18-23-22-17(28-18)21-16(26)20-13-9-7-12(19)8-10-13/h2-10H,11H2,1H3,(H2,20,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHPYCBECWHRLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methyl-N-phenylacetamide is a complex organic molecule that integrates various functional groups, suggesting potential biological activities. The presence of a thiadiazole ring, ureido group, and phenyl moieties indicates that this compound may exhibit significant pharmacological properties.

Structural Characteristics

The molecular structure of the compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₇H₁₃F₂N₅O₂S₂ |

| Molecular Weight | 421.4 g/mol |

| CAS Number | 886938-15-4 |

Biological Activity

Research indicates that thiadiazole derivatives often possess a wide range of biological activities, including:

- Antimicrobial Activity : Compounds with thiadiazole rings have shown effectiveness against various bacterial and fungal strains. Studies have highlighted their potential in treating infections due to their ability to inhibit microbial growth .

- Anti-inflammatory Properties : Thiadiazole derivatives are known to modulate inflammatory pathways, which can be beneficial in conditions like arthritis and other inflammatory diseases .

- Anticancer Effects : Recent studies have demonstrated that certain thiadiazole derivatives induce apoptosis in cancer cells by activating caspase pathways. For instance, compounds similar to our target compound have shown effectiveness against prostate and breast cancer cell lines .

The biological activity of this compound likely stems from its ability to interact with specific biological targets such as enzymes and receptors. The thiadiazole ring enhances lipophilicity, facilitating cellular membrane penetration and subsequent biological effects .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of various thiadiazole derivatives against Mycobacterium tuberculosis. The results indicated a significant inhibitory effect, suggesting that the compound could serve as a lead for developing new anti-tuberculosis agents .

- Caspase Activation in Cancer Cells : In vitro studies on similar compounds revealed that they could activate caspases 3, 8, and 9 in MCF7 breast cancer cells, leading to increased apoptosis rates. This suggests that our target compound may also exhibit similar anticancer properties .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(1,3,4-Thiadiazol-2-yl)acetamide | Simple thiadiazole derivative | Antimicrobial activity |

| 5-Amino-1,3,4-thiadiazole | Basic thiadiazole derivative | Limited biological activity |

| 4-Fluorophenylurea | Ureido group without thiadiazole | Focused on urea functionality |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Urea Substituents

The compound’s urea substituent is critical for activity. Key analogs include:

Key Insight : The 4-fluorophenyl group in the target compound balances lipophilicity and electronic effects, optimizing bioactivity compared to phenyl or chlorophenyl analogs .

Thiadiazole Derivatives with Modified Thioether Linkages

Variations in the thioether-linked acetamide moiety influence solubility and target engagement:

Key Insight : The N-methyl-N-phenylacetamide group in the target compound improves membrane permeability compared to sulfonamide or oxyacetamide derivatives .

Physical and Spectroscopic Properties

Comparative data for structural analogs:

Key Insight : The target compound’s higher molecular weight and fluorine-related IR peaks distinguish it from analogs with methoxy or heterocyclic substituents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the 1,3,4-thiadiazole core in this compound, and how can reaction conditions be optimized?

- The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides or by reacting hydrazine derivatives with carbon disulfide. For example, in related compounds, refluxing with sodium azide (NaN₃) in toluene/water (8:2) for 5–7 h under controlled pH yields thiadiazole intermediates . Optimization involves adjusting reaction time, solvent polarity (e.g., ethanol for recrystallization), and stoichiometry of coupling agents like EDC/HOBt for acetamide bond formation . Yields ≥85% are achievable with precise temperature control and purification via ethanol-dioxane mixtures .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- 1H/13C NMR : Key signals include the urea NH (~10–12 ppm), fluorophenyl aromatic protons (δ 7.2–7.6 ppm), and methyl groups in the acetamide moiety (δ 2.8–3.2 ppm) .

- HRMS (ESI) : Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error between calculated and observed masses .

- FT-IR : Confirms ureido (C=O stretch ~1650–1700 cm⁻¹) and thioether (C-S stretch ~650–700 cm⁻¹) functionalities .

Q. What purification strategies are recommended for intermediates like 2-chloro-N-phenylacetamide derivatives?

- Liquid-liquid extraction with ethyl acetate (3×20 mL) followed by drying over Na₂SO₄ is effective for crude products . For solids, recrystallization using ethanol or ethanol-dioxane (1:2) improves purity (>95%) and removes unreacted starting materials .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Discrepancies may arise from variations in assay protocols (e.g., bacterial strains, concentration ranges). Validate results by:

- Replicating studies under standardized conditions (e.g., MIC assays at pH 7.4, 37°C).

- Performing purity checks via HPLC (>98% purity required for bioactivity studies) .

- Comparing with structurally analogous compounds (e.g., replacing 4-fluorophenyl with 4-chlorophenyl to assess substituent effects) .

Q. What computational approaches predict the binding mode of this compound to antimicrobial targets like DNA gyrase?

- Molecular docking : Use AutoDock Vina to model interactions with the ATP-binding pocket of DNA gyrase. Key residues (e.g., Asp73, Glu50) may form hydrogen bonds with the ureido group .

- MD simulations : Assess stability of the ligand-protein complex over 100 ns trajectories (AMBER force field) to validate docking predictions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

- Systematic modifications :

- Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents to modulate electronic effects .

- Vary the thioether linker length (e.g., ethyl vs. propyl) to evaluate steric tolerance in the target binding site .

- Biological testing : Screen analogs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens to identify substituents enhancing membrane permeability .

Q. What strategies mitigate safety risks during large-scale synthesis?

- Handling intermediates : Use fume hoods and PPE (gloves, goggles) to avoid exposure to toxic reagents like sodium azide .

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Methodological Notes

- Synthetic reproducibility : Ensure anhydrous conditions for azide reactions to prevent explosive side products .

- Data validation : Cross-reference NMR assignments with DEPT-135 spectra to distinguish CH₃/CH₂ groups in the acetamide chain .

- Advanced characterization : X-ray crystallography can resolve ambiguities in regiochemistry of the thiadiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.